molecular formula CF3NO2 B15350788 Trifluoronitromethane CAS No. 335-02-4

Trifluoronitromethane

Cat. No.: B15350788
CAS No.: 335-02-4
M. Wt: 115.011 g/mol
InChI Key: GEGIENATMYITAP-UHFFFAOYSA-N
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Description

Trifluoronitromethane: (CF3NO2) is a chemical compound consisting of a trifluoromethyl group attached to a nitro group. It is a colorless liquid with a molecular weight of 115.0114 g/mol. This compound is known for its unique properties and applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: this compound can be synthesized through the nitration of trifluoromethane using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form trifluoromethyl nitrate.

  • Reduction: Reduction reactions can convert this compound to trifluoromethylamine.

  • Substitution: Substitution reactions involving this compound often result in the formation of various fluorinated organic compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Trifluoromethyl nitrate (CF3ONO2)

  • Reduction: Trifluoromethylamine (CF3NH2)

  • Substitution: Various fluorinated organic compounds depending on the substituent.

Scientific Research Applications

Chemistry: Trifluoronitromethane is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a fluorinated probe in biological studies to understand the behavior of fluorinated molecules within biological systems. Medicine: The compound is explored for its potential use in medical imaging and as a precursor for the synthesis of fluorinated drugs. Industry: this compound is utilized in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.

Mechanism of Action

The mechanism by which trifluoronitromethane exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific molecular targets and pathways depend on the context of its application, such as in drug design or material science.

Comparison with Similar Compounds

  • Trifluoromethanol (CF3OH): Similar in structure but contains a hydroxyl group instead of a nitro group.

  • Nitromethane (CH3NO2): Similar in having a nitro group but lacks the trifluoromethyl group.

  • Trifluoromethylamine (CF3NH2): Similar in having a trifluoromethyl group but with an amino group instead of a nitro group.

Uniqueness: Trifluoronitromethane is unique due to the combination of the highly electronegative trifluoromethyl group and the nitro group, which imparts distinct chemical and physical properties compared to its similar compounds.

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Properties

IUPAC Name

trifluoro(nitro)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF3NO2/c2-1(3,4)5(6)7
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGIENATMYITAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187138
Record name Trifluoronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.011 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-02-4
Record name Trifluoronitromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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